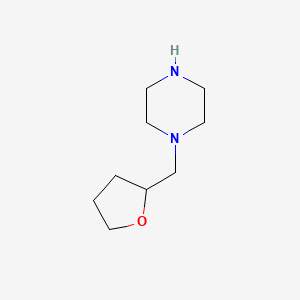

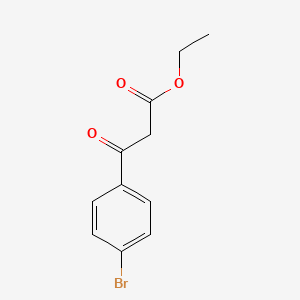

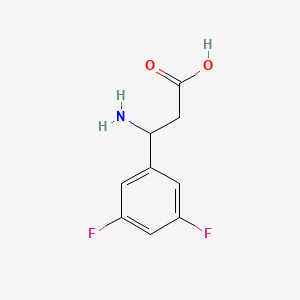

![molecular formula C10H5F15O B1585989 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane CAS No. 24564-77-0](/img/structure/B1585989.png)

2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane

Overview

Description

2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane is a fluorinated epoxide that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as HFO-1234yf and is used as a refrigerant in automobile air conditioning systems.

Scientific Research Applications

Optical Activity in Pharmaceuticals Enantiopure (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane was used as a chiral resolution reagent for determining the enantiomeric excess (ee) of α-chiral amines. This fluorinated compound proved versatile in the analysis of scalemic mixtures of amines, providing an important tool in the synthesis of pharmaceuticals (Sergi Rodríguez-Escrich et al., 2005).

Photochemical Studies Photochemical generation and methanol trapping of localized singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl were studied, providing insights into the behavior of such reactive intermediates. This study added to the understanding of the photochemical reactions of complex organic molecules (M. Abe et al., 1998).

Chemical Synthesis of Complex Molecules The chemical synthesis of TAK-218, a compound used for treating traumatic and ischemic central nervous system injuries, involved the use of oxiranes as a critical intermediate. The synthesis process was marked by high enantiomeric excess and involved multiple steps, demonstrating the utility of oxiranes in synthesizing medically significant compounds (K. Fukatsu et al., 1999).

Material Science and Polymers

Polymerization and Material Properties Research on polyfluoro-1,2-epoxy alkanes and cycloalkanes explored the thermal reactions of epoxides derived from oligomers of tetrafluoroethene. This study contributed to understanding the thermal stability and reactivity of polyfluorinated compounds, which are important in various industrial applications (P. Coe et al., 1985).

Ring-Opening Reactions The study of ring-opening reactions of alkoxycarbonyl oxiranes explored the synthesis of α-hydroxy-β-triflamido carboxylic esters. This research provided insights into the regio- and stereoselective nature of these reactions, contributing to the field of synthetic organic chemistry (Vittoria Lupi et al., 2005).

Polymerization Initiators The development of an ambient temperature polymerization of oxiranes initiated by the novel MSbF6/H2O co-initiator system offered insights into the cationic curing of oxirane monomers. This research could influence the development of adhesive formulations and optimize the curing process (Lewis M. Broomfield et al., 2012).

properties

IUPAC Name |

2-[2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F15O/c11-4(12,1-3-2-26-3)6(14,15)8(18,19)7(16,17)5(13,9(20,21)22)10(23,24)25/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHDLZDDSBGOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379908 | |

| Record name | 2-[2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane | |

CAS RN |

24564-77-0 | |

| Record name | 2-[2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

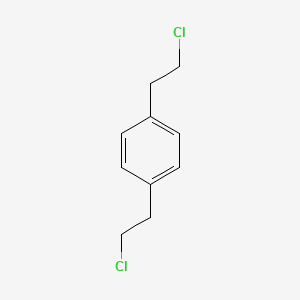

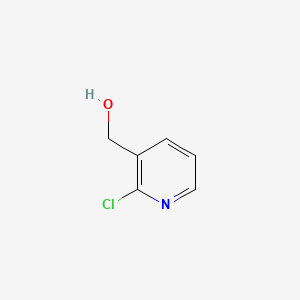

![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)